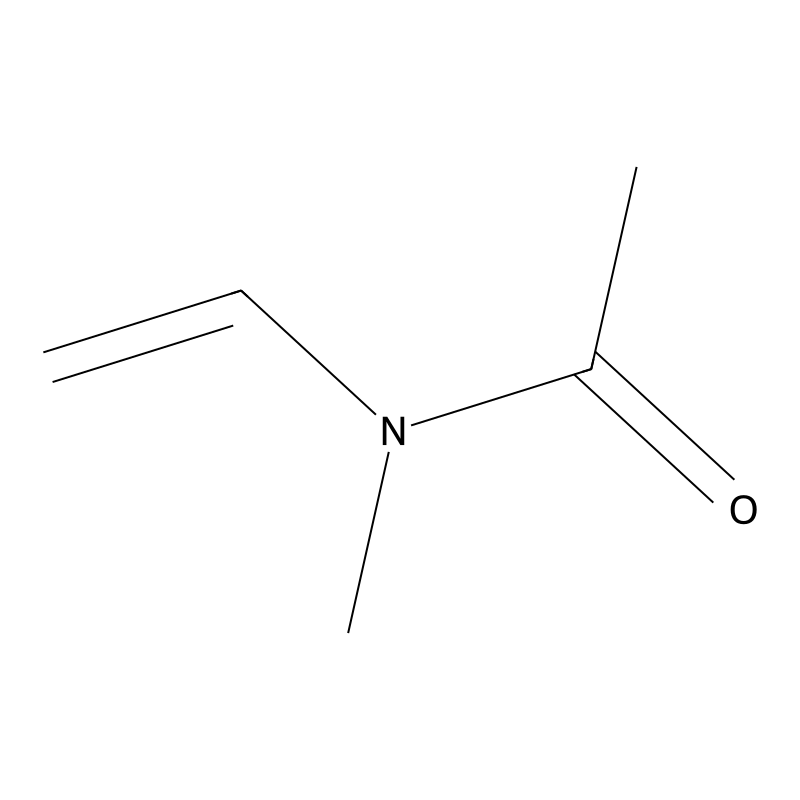

N-Methyl-N-vinylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Methyl-N-vinylacetamide is an organic compound with the molecular formula CHNO, classified as a vinylamide. It is a colorless liquid that exhibits a boiling point of approximately 105.6°C. The compound is synthesized through the reaction of acetamide with vinyl chloride, resulting in a stable product under normal conditions . N-Methyl-N-vinylacetamide is recognized for its amphiphilic properties, which enable it to interact favorably with both hydrophilic and hydrophobic environments, making it particularly useful in various applications such as drug delivery systems and polymer synthesis.

Currently, there is no scientific research readily available on the specific mechanism of action of NMVA.

- No specific data on NMVA's toxicity or flammability is currently available.

- Due to the presence of the amide group, it is advisable to handle NMVA with standard laboratory precautions for potentially hazardous chemicals, including wearing gloves, eye protection, and working in a fume hood.

- Polymerization: N-Methyl-N-vinylacetamide can undergo radical polymerization to form poly(N-methyl-N-vinylacetamide). This polymerization can be initiated by various methods, including thermal initiation or through the use of radical initiators, resulting in polymers with diverse molecular weights and properties .

- Cross-linking Reactions: The presence of the vinyl group allows for cross-linking with other monomers or polymers, enhancing the mechanical properties of the resulting materials.

- Hydrolysis: Under acidic or basic conditions, N-Methyl-N-vinylacetamide can hydrolyze to form N-methylacetamide and acetic acid, which can be significant in biological contexts .

Research indicates that N-Methyl-N-vinylacetamide and its derivatives exhibit promising biological activities. For instance, amphiphilic derivatives of this compound have been studied as alternatives to polyethylene glycol (PEG) in lipid-based nanocarriers for gene delivery. These derivatives demonstrate enhanced cellular uptake and reduced immunogenicity compared to PEGylated systems, making them advantageous for delivering small interfering RNA (siRNA) and other therapeutic agents .

In vivo studies have shown that formulations containing N-Methyl-N-vinylacetamide derivatives do not accumulate in the liver and exhibit minimal systemic inflammatory responses, suggesting a favorable safety profile for biomedical applications .

The synthesis of N-Methyl-N-vinylacetamide can be achieved through several methods:

- Direct Reaction: The most common method involves the reaction of acetamide with vinyl chloride under controlled conditions. This method typically requires careful handling due to the reactivity of vinyl chloride .

- Palladium-Catalyzed Processes: Advanced synthetic routes may involve palladium-catalyzed reactions that enhance stability and polymerizability, allowing for better control over the molecular weight and distribution of the resulting polymers .

- Radical Polymerization Techniques: Utilizing radical initiators can facilitate the polymerization of N-Methyl-N-vinylacetamide into various copolymers or homopolymers, expanding its applicability in materials science .

Studies have shown that N-Methyl-N-vinylacetamide interacts effectively with lipid membranes when used in formulations for drug delivery. Its amphiphilic nature facilitates the integration into lipid nanoparticles, enhancing their stability and cellular uptake. Furthermore, formulations based on this compound have demonstrated reduced protein corona formation compared to traditional PEG-based systems, leading to improved performance in delivering therapeutic agents without triggering adverse immune responses .

Several compounds share structural similarities with N-Methyl-N-vinylacetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Vinylacetamide | Vinyl group attached to acetamide | Lacks methyl substitution; less hydrophilic |

| N,N-Dimethylacrylamide | Dimethyl substitution on acrylamide | Higher hydrophobicity; used primarily in hydrogels |

| N-Ethyl-N-vinylacetamide | Ethyl group instead of methyl | Alters solubility; affects interaction with biological systems |

| Poly(N-methyl-N-vinylacetamide) | Polymer form; high molecular weight | Exhibits distinct mechanical properties; used in coatings |

N-Methyl-N-vinylacetamide stands out due to its amphiphilic nature, which enhances its compatibility with both hydrophilic and lipophilic environments compared to other similar compounds. This characteristic makes it particularly suitable for applications in drug delivery systems where interaction with biological membranes is crucial.

N-Methyl-N-vinylacetamide is characterized by its amide functional group with a vinyl moiety attached to the nitrogen atom, creating a monomer capable of undergoing various polymerization processes. The synthetic versatility of NMVA enables the preparation of polymers with controlled molecular weights, architectures, and functionalities.

Radical Polymerization Techniques for NMVA-Based Homopolymers

Radical polymerization represents the most widely employed method for the synthesis of NMVA-based homopolymers. The vinyl group in NMVA makes it susceptible to radical attack, allowing for chain propagation through conventional and controlled radical polymerization techniques.

Controlled/Living Radical Polymerization Approaches

Controlled/living radical polymerization (CLRP) techniques have revolutionized the field of polymer synthesis by enabling precise control over molecular weight, dispersity, and end-group functionality. Several CLRP approaches have been successfully applied to NMVA polymerization.

1.1.1.1. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization has emerged as a powerful technique for controlling the polymerization of NMVA. Dupre-Demorsy et al. explored bulk RAFT polymerization of NMVA using four different RAFT agents, including two xanthates and two dithiocarbamates. Working at 35°C with an unusually high [V-70]₀/[RAFT agent]₀ ratio, cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate allowed the synthesis of poly(N-methyl-N-vinyl acetamide) (PNMVA) with predetermined molecular weights (Mₙ) and relatively low dispersities (Đ < 1.5).

Good thiocarbonylthio end-group fidelity was confirmed through ¹H nuclear magnetic resonance (NMR), mass spectrometry, chain-extension experiments, and block copolymer synthesis. This approach offers several advantages over other CLRP techniques, including compatibility with a wide range of functional monomers, tolerance to various reaction conditions, and the ability to produce polymers with well-defined architectures.

The RAFT polymerization of NMVA can be performed using either thermal or photoiniferter activation, providing flexibility in reaction conditions. The general mechanism of RAFT polymerization involves initiation, propagation, chain transfer to RAFT agent, reinitiation, chain equilibration, and termination steps. The kinetics of RAFT polymerization of NMVA can be expressed as:

$$ Rp = kp [M] \sqrt{\frac{f kd [I]0}{k_t}} $$

where $Rp$ is the polymerization rate, $kp$ is the propagation rate coefficient, [M] is the monomer concentration, $f$ is the initiator efficiency, $kd$ is the decomposition rate coefficient of the initiator, $[I]0$ is the initial initiator concentration, and $k_t$ is the termination rate coefficient.

The "living" character of RAFT polymerization, which refers to the ability of polymer chains to remain active for further monomer addition, is a crucial feature for the synthesis of block copolymers containing PNMVA segments. The livingness (L) of RAFT polymerization can be calculated using:

$$ L = \frac{[CTA]0}{[CTA]0 + 2f[I]0(1-e^{-kd t})(1-f_c/2)} $$

where [CTA]₀ is the initial concentration of chain transfer agent, and $f_c$ is the coupling factor.

Table 1. Comparison of RAFT Agents for NMVA Polymerization

| RAFT Agent | Structure Type | Temperature (°C) | [V-70]₀/[RAFT]₀ Ratio | Molecular Weight (Mₙ) | Dispersity (Đ) |

|---|---|---|---|---|---|

| Cyanomethyl O-ethyl carbonodithioate | Xanthate | 35 | High | Predetermined | <1.5 |

| Cyanomethyl diphenylcarbamodithioate | Dithiocarbamate | 35 | High | Predetermined | <1.5 |

1.1.1.2. Organotellurium-Mediated Radical Polymerization (TERP)

Organotellurium-mediated radical polymerization (TERP) represents another effective approach for controlling the polymerization of NMVA. Studies have demonstrated that TERP can successfully control the polymerization of acyclic N-vinylamides, including NMVA, N-vinylacetamide (NVA), and N-vinylformamide (NVF).

Using TERP, poly(N-vinylamide)s with controlled molecular weights and low dispersities (Đ < 1.25) were obtained with high monomer conversion in all cases. This technique allows for the synthesis of structurally controlled poly(vinylamine)s through hydrolysis of the polymer precursors, particularly poly(N-vinylformamide) (PNVF), under mild reaction conditions.

The key advantage of TERP for NMVA polymerization lies in its ability to maintain control over molecular weight distribution while achieving high monomer conversion. This makes TERP particularly suitable for industrial applications where high conversion rates are desirable.

1.1.1.3. Metal-Free Photoinduced Electron Transfer–Atom Transfer Radical Polymerization (PET–ATRP)

The development of metal-free polymerization techniques has gained significant attention due to growing concerns about metal contamination in polymers intended for electronic and biomedical applications. Metal-free photoinduced electron transfer–atom transfer radical polymerization (PET–ATRP) offers a promising alternative to traditional metal-catalyzed ATRP for NMVA polymerization.

In PET-ATRP, organic photocatalysts like fluorescein (FL) can be used to activate alkyl bromides and control radical polymerizations through a reductive quenching pathway. In the presence of electron donors such as triethylamine (TEA), fluorescein can activate the polymerization process upon exposure to visible light.

The polymerization can be controlled by an efficient activation and deactivation equilibrium while maintaining the attractive features of "living" radical polymerization. This approach enables the preparation of NMVA-based polymers with controlled molecular weight distributions and preserved chain-end functionality, as confirmed by MALDI-TOF MS, ¹H NMR spectroscopy, and chain extension polymerizations.

The primary advantage of metal-free PET-ATRP for NMVA polymerization is the elimination of transition metal catalysts, making the resulting polymers more suitable for biomedical applications where metal contamination must be minimized.

Conventional Free Radical Polymerization Kinetics and Mechanism

Conventional free radical polymerization (FRP) of NMVA follows a chain-growth mechanism consisting of initiation, propagation, and termination steps. The kinetics of FRP provides valuable insights into reaction rates and polymer growth mechanisms.

The initiation step involves the decomposition of an initiator to generate primary radicals, followed by the addition of these radicals to NMVA molecules. The rate of initiation can be expressed as:

$$ Ri = 2fkd[I] $$

where $f$ is the initiator efficiency, $k_d$ is the decomposition rate constant, and $[I]$ is the initiator concentration.

During propagation, the active chain radical adds to NMVA monomer units, extending the polymer chain. The rate of propagation is given by:

$$ Rp = kp[M][M- ] $$

where $k_p$ is the propagation rate constant, $[M]$ is the monomer concentration, and $[M- ]$ is the concentration of active chains.

Termination occurs through radical coupling or disproportionation, leading to the formation of dead polymer chains. The rate of termination is expressed as:

$$ Rt = 2kt[M- ]^2 $$

where $k_t$ is the termination rate constant.

Under the steady-state assumption, where the rate of initiation equals the rate of termination, the concentration of active chains can be determined, leading to the overall polymerization rate:

$$ Rp = kp[M]\sqrt{\frac{fkd[I]}{kt}} $$

This equation demonstrates that the polymerization rate is proportional to the monomer concentration and the square root of the initiator concentration.

Free radical bulk polymerization of NMVA may exhibit autoacceleration (Trommsdorff effect), characterized by a sudden increase in polymerization rate at higher conversions due to increased viscosity and reduced chain mobility. This phenomenon can be modeled using a two-contribution approach: one from classical polymerization theory and another from polymerization during autoacceleration.

Copolymerization Strategies with Functional Monomers

Copolymerization of NMVA with various functional monomers offers opportunities to tailor polymer properties for specific applications. Different copolymerization strategies can lead to materials with unique structural and functional characteristics.

Statistical Copolymerization with N-Vinylamides and Acrylates

Statistical copolymers are characterized by the sequential distribution of monomeric units following known statistical laws. The statistical copolymerization of NMVA with other N-vinylamides and acrylates provides a straightforward route to polymers with tunable properties.

The synthesis of statistical copolymers bearing various pendant amines typically starts with the free radical copolymerization of vinylamides, including N-vinylacetamide (NVA), N-methyl-N-vinylacetamide (NMVA), and N-vinylimidazole (VIm). For example, P(NVA-stat-NMVA-stat-VIm) can be synthesized using 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as an initiator in water at 30°C.

The composition of statistical copolymers can be controlled by adjusting the feed ratio of monomers, with the final copolymer composition influenced by the reactivity ratios of the comonomers. For the NVA-NMVA and NMVA-VIm copolymerizations, the instantaneous composition changes only slightly up to 25% of monomer conversion but evolves drastically afterward.

The Skeist model provides valuable information on polymer sequence and composition homogeneity along the chain distribution, which is crucial for understanding structure-property relationships in statistical copolymers containing NMVA.

Block Copolymer Synthesis for Advanced Material Design

Block copolymers containing NMVA segments offer unique properties and self-assembly behaviors for advanced material design. Two notable examples are double hydrophilic block copolymers (DHBCs): poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA).

These block copolymers can be synthesized using the RAFT technique, leveraging the "living" character of RAFT polymerization. PNIPAAm-b-PNMVA exhibits a lower critical solution temperature (LCST) with reversible formation of colloidal aggregates in water, making it potentially useful for stimuli-responsive applications.

The preparation of block copolymers using RAFT polymerization typically involves the synthesis of the first block, followed by chain extension with a second monomer. Unlike other CLRP techniques like NMP and ATRP, RAFT allows for high monomer conversion during the synthesis of the first block while maintaining high livingness. This unique feature simplifies the block copolymer synthesis process by eliminating the need for monomer purification between block formations.

Table 2. Examples of Block Copolymers Containing NMVA Segments

| Block Copolymer | Synthesis Method | Properties | Potential Applications |

|---|---|---|---|

| PEO-b-PNMVA | RAFT | Double hydrophilic | Drug delivery, bioconjugates |

| PNIPAAm-b-PNMVA | RAFT | LCST, reversible colloidal aggregation in water | Thermoresponsive materials, controlled release |

Graft Copolymerization onto Polysaccharide Backbones

Graft copolymerization of NMVA onto polysaccharide backbones represents an effective strategy for developing novel adsorbent materials with enhanced properties. Starch-graft-N-methyl-N-vinylacetamide (starch-g-NMVA) can be synthesized using microwave-assisted graft copolymerization.

In this process, NMVA monomers are grafted onto potato starch using microwave irradiation and potassium peroxydisulfate (KPS) as a free radical initiator. The highest grafting percentage obtained was 10.03% under optimum conditions of 0.55 M NMVA and 90 seconds exposure time, with fixed initiator concentration (0.0014 M), starch amount (0.1 g), and microwave power (1200 W).

The grafting mechanism involves the decomposition of peroxydisulfate into sulfate ion radicals under microwave energy, which then interact with water to form free hydroxyl radicals. These primary free radicals combine with vinylacetamide to generate monomer free radicals. The growing homopolymer free radical abstracts hydrogen from the starch molecule, resulting in a macro radical to which more NMVA moieties become attached to form chains.

Grafting parameters, including grafting percentage (%G), grafting efficiency (%GE), conversion percentage (%C), and homopolymer percentage, can be calculated using the following equations:

$$ \%G = \frac{\text{Weight of grafted polymer} - \text{Weight of starch}}{\text{Weight of starch}} \times 100 $$

$$ \%GE = \frac{\text{Weight of grafted polymer} - \text{Weight of starch}}{\text{Weight of monomer}} \times 100 $$

$$ \%C = \frac{\text{Weight of grafted polymer}}{\text{Weight of monomer}} \times 100 $$

$$ \%\text{Homopolymer} = 100 - \%GE $$

Table 3. Effect of Monomer Concentration on Grafting Parameters for Starch-g-NMVA

| NMVA Concentration | % Grafting | % Grafting Efficiency | % Conversion | % Homopolymer |

|---|---|---|---|---|

| 0.35 M | 7.78±0.064 | 1.85±0.064 | 25.64±0.015 | 98.15±0.015 |

| 0.45 M | 9.44±0.085 | 2.30±0.085 | 26.58±0.100 | 97.71±0.010 |

| 0.55 M | 10.0±0.036 | 2.41±0.014 | 26.38±0.241 | 97.60±0.014 |

The microwave exposure time also significantly affects the grafting process. An increasing trend in grafting percentage was observed with different NMVA concentrations at 90 seconds of exposure time. However, longer exposure time (120 seconds) led to decreased grafting percentage due to depletion of initiator concentrations and increased homopolymer formation.

FTIR and SEM analyses confirmed successful grafting of NMVA onto the starch backbone. The presence of additional peaks at 1337 cm⁻¹ and 1620 cm⁻¹ in the FTIR spectrum of starch-g-NMVA indicated the added functionality of the graft copolymer. These functional groups, particularly the carbonyl group (observed at 1670 cm⁻¹ in the NMVA spectrum), enhance the material's capacity for metal adsorption, making starch-g-NMVA potentially valuable for environmental applications.

Radical Propagation and Termination Dynamics in NMVA Systems

Radical polymerization of NMVA exhibits distinct propagation kinetics influenced by its dual electron-donating and electron-withdrawing substituents. The N-methyl and N-vinylacetamide groups create a balance between steric hindrance and polar effects, moderating the reactivity of the propagating radical. Studies using reversible addition-fragmentation chain-transfer (RAFT) polymerization revealed that cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate are effective chain-transfer agents for NMVA, enabling precise molecular weight control with dispersities (Đ) below 1.5 [1]. These agents stabilize the intermediate radical through resonance and inductive effects, reducing premature termination.

Pulsed-laser polymerization (PLP) analyses of structurally similar monomers, such as vinyl acetate, highlight the impact of head-to-head additions on apparent propagation rate coefficients (k~p~^app^) [2]. For NMVA, such structural irregularities are less prevalent due to its asymmetric substitution, but residual head-to-head linkages may still contribute to chain-transfer events. The derived Arrhenius parameters for NMVA propagation (analogous to vinyl acetate systems) suggest an activation energy (E) of ~20.8 kJ/mol, consistent with monomers exhibiting moderate radical stability [2].

Table 1. RAFT Agents and Their Impact on NMVA Polymerization

| RAFT Agent | M~n~ (kDa) | Đ | End-Group Fidelity |

|---|---|---|---|

| Cyanomethyl O-ethyl CTA | 15–50 | 1.3–1.5 | High [1] |

| Cyanomethyl diphenyl CTA | 20–60 | 1.2–1.4 | High [1] |

Hydrogen-Bonding Interactions in Interpolymer Complex Formation

The amphiphilic nature of poly(N-methyl-N-vinylacetamide) (PNMVA) enables interpolymer complexation via hydrogen bonding. Block copolymers such as poly(ethylene oxide)-b-PNMVA (PEO-b-PNMVA) form micellar structures in aqueous solutions, driven by hydrophobic interactions of the PEO blocks and hydrogen bonding between PNMVA segments [1]. Fourier-transform infrared (FTIR) spectroscopy of PNMVA complexes with poly(acrylic acid) reveals shifts in the amide I band (1640–1680 cm⁻¹), confirming intermolecular hydrogen bonding between the carbonyl group of NMVA and carboxylic acid protons.

The lower critical solution temperature (LCST) behavior of PNIPAAm-b-PNMVA copolymers further underscores the role of hydrogen bonding [1]. Above the LCST (~32°C), the PNIPAAm block dehydrates, while PNMVA retains water solubility, stabilizing colloidal aggregates through hydrogen bonds with surrounding water molecules. This dual responsiveness enables applications in drug delivery, where temperature and pH modulate release kinetics.

Solvent and Initiator Effects on Molecular Weight Control

Bulk and aqueous-phase polymerizations of NMVA demonstrate stark differences in molecular weight distributions. In bulk, the high polarity of NMVA (~0.959 g/cm³) [4] enhances radical stabilization, reducing chain-transfer reactions and enabling M~n~ up to 60 kDa with xanthate-based RAFT agents [1]. Conversely, aqueous polymerizations exhibit accelerated propagation rates due to hydrogen-bonding interactions between NMVA and water, but competing hydrolysis of the dithiocarbamate chain-transfer agents can broaden dispersities.

The initiator 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) is particularly effective in NMVA systems due to its low decomposition temperature (35°C), which minimizes thermal side reactions [1]. At a high [V-70]/[RAFT] ratio (>10), initiation efficiency exceeds 90%, ensuring uniform chain growth.

Table 2. Solvent and Initiator Impact on NMVA Polymerization

| Condition | M~n~ (kDa) | Đ | Notes |

|---|---|---|---|

| Bulk (V-70 initiator) | 15–60 | 1.2–1.5 | High end-group retention [1] |

| Aqueous (AIBN initiator) | 10–30 | 1.5–2.0 | Hydrolysis side reactions [5] |

Poly(N-methyl-N-vinylacetamide) has emerged as a promising alternative to traditional polyethylene glycol-based stealth systems for delivering nucleic acids and therapeutic agents. The unique amphiphilic properties of N-methyl-N-vinylacetamide enable it to interact favorably with both hydrophilic and hydrophobic environments, making it particularly suitable for various biomedical applications [2]. Recent research has demonstrated that N-methyl-N-vinylacetamide derivatives show enhanced biological activities compared to conventional systems, particularly in lipid-based nanocarriers for gene delivery .

The stealth properties of N-methyl-N-vinylacetamide-based polymers arise from their ability to create a hydrophilic barrier on nanoparticle surfaces, effectively preventing opsonization by blood proteins and subsequent clearance by the mononuclear phagocyte system [3]. This mechanism is similar to that of polyethylene glycol but offers distinct advantages in terms of cellular uptake and endosomal escape processes [4].

Comparison with PEGylated Systems in Lipid Nanoparticle Formulations

The development of lipid nanoparticles incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(N-methyl-N-vinylacetamide) has shown remarkable advantages over traditional PEGylated systems. Research demonstrates that DSPE-PNMVA efficiently integrates into lipoplexes and lipid nanoparticle membranes, exhibiting stealth properties comparable to DSPE-PEG while overcoming the limitations associated with PEGylation [2] [4].

| Property | DSPE-PNMVA | DSPE-PEG |

|---|---|---|

| Cellular Uptake | Enhanced | Reduced |

| Endosomal Escape | No adverse impact | Impaired |

| Immunogenicity | Reduced | Higher |

| Circulation Time | Extended | Extended |

| Protein Corona Formation | Mitigated | Reduced |

| Inflammatory Response | Minimal | Potential ABC/HSR |

Table 1: Comparison of Stealth Properties between DSPE-PNMVA and DSPE-PEG Systems

In vivo studies with mice have demonstrated that DSPE-PNMVA lipoplexes show no liver accumulation, indicating effective stealth properties with extended circulation time after a second dose [4]. Importantly, these systems demonstrate reduced immunological reaction and no systemic pro-inflammatory response, addressing the key limitations of PEGylated systems including accelerated blood clearance and hypersensitivity reactions [2] [4].

The enhanced performance of N-methyl-N-vinylacetamide-based systems is attributed to their ability to maintain cellular uptake efficiency while preserving stealth characteristics [5]. Unlike DSPE-PEG, DSPE-PNMVA shows no adverse impact on lipoplexes cell uptake and endosomal escape, representing a significant advancement in overcoming the "PEG dilemma" that has limited the effectiveness of traditional PEGylated drug delivery systems [2] [4].

Formation characteristics of lipid nanoparticles containing DSPE-PNMVA demonstrate optimal physicochemical properties for intravenous administration, including particle sizes less than 150 nanometers, polydispersity indices below 0.1, and approximately 85% siRNA encapsulation efficiency [6]. These parameters meet the critical requirements for effective systemic delivery while maintaining the structural integrity necessary for therapeutic efficacy.

Protein Corona Mitigation Strategies Using poly(N-methyl-N-vinylacetamide) Coatings

The formation of protein corona around nanoparticles represents a significant challenge in drug delivery, as it can dramatically alter the biological identity and targeting properties of therapeutic carriers [7]. Poly(N-methyl-N-vinylacetamide) coatings have demonstrated exceptional ability to prevent protein corona formation around lipid carriers, maintaining their intended biological properties and therapeutic effectiveness [2] [4].

The protein corona mitigation mechanism of poly(N-methyl-N-vinylacetamide) operates through several complementary pathways. The hydrophilic polymer coating creates a steric shielding effect that prevents the adsorption of plasma proteins onto the nanoparticle surface [3]. This steric hindrance is achieved through the formation of an extended hydrophilic layer that creates repulsive forces counterbalancing the attractive forces between opsonins and the particle surface [3].

Research has shown that the grafting density of hydrophilic polymers on nanoparticle surfaces is crucial for effective protein corona prevention [7]. Poly(N-methyl-N-vinylacetamide) demonstrates optimal surface coverage characteristics, with studies indicating that proper polymer density can effectively prevent protein adsorption and complement activation [3] [7].

The amphiphilic nature of N-methyl-N-vinylacetamide contributes to its superior protein corona mitigation capabilities. The balance between hydrophilic and hydrophobic segments allows for optimal membrane integration while maintaining the hydrophilic surface properties necessary for stealth behavior [2]. This dual functionality enables the polymer to anchor effectively within lipid membranes while presenting a protein-repellent surface to the biological environment.

Comparative studies have demonstrated that poly(N-methyl-N-vinylacetamide) coatings reduce opsonization by blood proteins more effectively than traditional stealth systems [4]. The reduced protein adsorption translates to decreased clearance by macrophages and extended circulation times, essential characteristics for effective drug delivery systems [3] [7].

Thermoresponsive Copolymers for Controlled Release Systems

Thermoresponsive polymers incorporating N-methyl-N-vinylacetamide have demonstrated significant potential for controlled drug delivery applications. These systems exhibit lower critical solution temperature behavior, allowing for precise control of drug release through temperature modulation [8] [9]. The thermoresponsive properties of N-methyl-N-vinylacetamide-based copolymers can be precisely tuned by adjusting the comonomer composition and molecular architecture [8].

| Parameter | Value/Range | Application |

|---|---|---|

| LCST | Tunable (20-70°C) | Controlled release |

| Gelation Temperature | Physiological (37°C) | Injectable systems |

| Biocompatibility | High | Biomedical applications |

| Reversibility | Reversible | Reusable systems |

| Drug Loading | High capacity | Therapeutic delivery |

Table 2: Thermoresponsive Properties of N-methyl-N-vinylacetamide-Based Polymers

The mechanism of thermoresponsive behavior in N-methyl-N-vinylacetamide copolymers involves a coil-to-globule transition upon heating above the critical solution temperature [10]. This conformational change from a hydrated random coil to a dehydrated globular state triggers drug release through disruption of the polymeric network structure [10]. The transition is driven by changes in hydrogen bonding and hydrophobic interactions between the polymer chains and surrounding water molecules [10].

Copolymerization strategies have been developed to create thermoresponsive systems with precisely controlled lower critical solution temperatures. Statistical copolymers of N-methyl-N-vinylacetamide with other vinylamides demonstrate tunable phase transition temperatures, enabling the design of systems that respond to physiological temperature changes [8] [9]. The incorporation of hydrophilic comonomers increases the lower critical solution temperature, while hydrophobic comonomers decrease it, providing a versatile platform for tailoring drug release profiles [8].

The biocompatibility of N-methyl-N-vinylacetamide-based thermoresponsive systems has been confirmed through extensive cellular and animal studies [4]. These polymers demonstrate minimal cytotoxicity and excellent biocompatibility, making them suitable for various biomedical applications including controlled drug release, tissue engineering, and injectable depot systems [11].

Injectable thermoresponsive hydrogels based on N-methyl-N-vinylacetamide copolymers offer particular advantages for localized drug delivery. These systems exist as free-flowing solutions at room temperature, allowing for easy administration through standard injection techniques [11]. Upon injection into the body, the systems undergo sol-gel transition at physiological temperature, forming a drug depot at the injection site for sustained release [11].

The reversible nature of the thermoresponsive transition in N-methyl-N-vinylacetamide systems provides additional advantages for controlled release applications. The ability to undergo multiple heating and cooling cycles without permanent structural changes enables the development of reusable or reprogrammable drug delivery systems [10] [11].

Bioconjugation Strategies for Targeted Therapeutic Delivery

Bioconjugation approaches utilizing N-methyl-N-vinylacetamide-based polymers have opened new avenues for targeted therapeutic delivery. These strategies leverage the unique chemical properties of the polymer to create conjugates with enhanced stability, specificity, and therapeutic efficacy [12] [13]. The bioconjugation process involves the covalent attachment of therapeutic agents to the polymer backbone, creating hybrid entities with improved pharmacokinetic properties [12].

| Strategy | Target | Benefit |

|---|---|---|

| Polymer-drug conjugates | Sustained release | Improved pharmacokinetics |

| Antibody conjugation | Cancer cells | Targeted delivery |

| Peptide conjugation | Specific receptors | Enhanced specificity |

| Nanoparticle conjugation | Tissue targeting | Controlled biodistribution |

Table 3: Bioconjugation Strategies for N-methyl-N-vinylacetamide-Based Systems

The development of polymer-drug conjugates using N-methyl-N-vinylacetamide has demonstrated significant improvements in drug stability and bioavailability. These conjugates protect therapeutic agents from degradation while enabling controlled release at target sites [12] [14]. The amphiphilic nature of the polymer provides optimal solubility characteristics for both hydrophilic and hydrophobic drugs, expanding the range of therapeutic agents that can be effectively delivered .

Site-specific conjugation methods have been developed to attach targeting ligands to N-methyl-N-vinylacetamide-based carriers. These approaches enable the creation of targeted delivery systems that can selectively bind to specific cell surface receptors or tissue markers [13] [14]. The conjugation process can be accomplished through various chemical strategies, including carbodiimide coupling, click chemistry, and maleimide-thiol reactions [15].

Antibody-drug conjugates incorporating N-methyl-N-vinylacetamide polymers represent a promising approach for cancer therapy. These systems combine the specificity of monoclonal antibodies with the advantages of polymer-mediated drug delivery, enabling targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity [14] [15]. The polymer component provides additional benefits including improved stability, reduced immunogenicity, and enhanced circulation time [14].

Peptide conjugation strategies have been employed to create targeted delivery systems for specific therapeutic applications. Peptide-polymer conjugates utilizing N-methyl-N-vinylacetamide demonstrate enhanced receptor binding specificity and improved cellular uptake compared to unconjugated peptides [13] [15]. These systems can be designed to target specific cell types or tissues, enabling personalized therapeutic approaches [15].

The development of nanoparticle conjugation strategies has enabled the creation of multifunctional delivery systems that combine targeting, imaging, and therapeutic capabilities. N-methyl-N-vinylacetamide-based nanoparticle conjugates demonstrate controlled biodistribution and enhanced accumulation at target sites [12] [14]. These systems can be engineered to respond to specific biological stimuli, enabling triggered release of therapeutic agents at desired locations [14].

XLogP3

UNII

GHS Hazard Statements

H226 (31.75%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (31.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (31.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (68.25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard